molecular formula C14H23Cl3N2O B5489715 N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

Cat. No. B5489715
M. Wt: 341.7 g/mol
InChI Key: WYZDYXWOQDSAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as BTCP, is a chemical compound that belongs to the class of psychoactive substances. It was first synthesized in the 1970s and has since been studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it increases the levels of serotonin in the brain by blocking its reuptake, leading to increased activation of serotonin receptors. This may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to increase the activity of certain enzymes involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is that it has been well-studied and its effects are relatively well-understood. However, one limitation is that it is a psychoactive substance and therefore requires careful handling and storage. It may also have potential side effects that need to be taken into consideration.

Future Directions

There are several potential future directions for research on N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is its potential use in the treatment of opioid addiction. It may also have potential as a treatment for other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
In conclusion, N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, or N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, is a psychoactive substance that has been studied for its potential therapeutic uses. Its mechanism of action involves the selective inhibition of serotonin reuptake, leading to increased activation of serotonin receptors. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may have potential as a treatment for opioid addiction and other psychiatric disorders. Further research is needed to fully understand its potential therapeutic uses and to develop safe and effective treatments based on this compound.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 2-chlorobenzyl chloride with 4-morpholinepropanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may also have potential as a treatment for opioid addiction.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O.2ClH/c15-14-5-2-1-4-13(14)12-16-6-3-7-17-8-10-18-11-9-17;;/h1-2,4-5,16H,3,6-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZDYXWOQDSAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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